![molecular formula C19H33NO2 B13438797 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is a synthetic compound known for its significant role in medical research, particularly in the treatment of multiple sclerosis. This compound is a sphingosine-1-phosphate receptor modulator, which means it can influence the immune system by affecting the movement of lymphocytes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol typically involves the reaction of 3-octylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reaction of the amine with glycidol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often have different biological activities and can be used in various research applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The compound exerts its effects by modulating sphingosine-1-phosphate receptors, particularly S1P1. This modulation prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in treating multiple sclerosis, where it helps reduce inflammation and prevent further damage to nerve cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Siponimod: Similar in structure and function, used for treating relapsing forms of multiple sclerosis.
Ozanimod: Another S1P receptor modulator with similar therapeutic applications
Uniqueness
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structure, which provides a distinct pharmacokinetic profile and a different set of biological activities compared to other similar compounds. Its ability to modulate immune responses with high specificity makes it a valuable compound in medical research and treatment .
Eigenschaften
Molekularformel |
C19H33NO2 |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
2-amino-2-[2-(3-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-9-17-10-8-11-18(14-17)12-13-19(20,15-21)16-22/h8,10-11,14,21-22H,2-7,9,12-13,15-16,20H2,1H3 |
InChI-Schlüssel |
VUKMITOWFKYWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=CC=C1)CCC(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


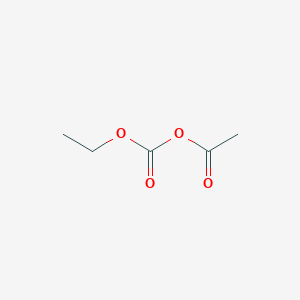
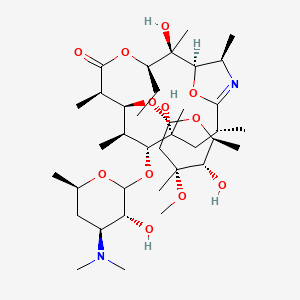
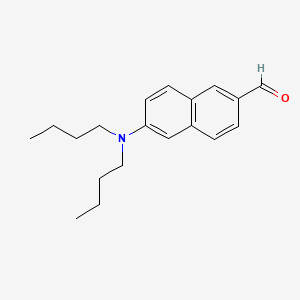
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
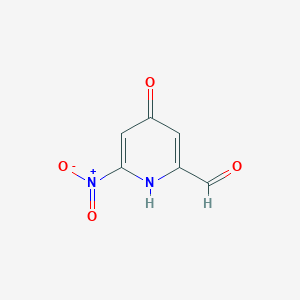
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
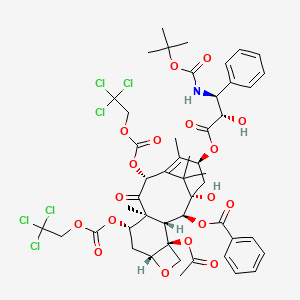
![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
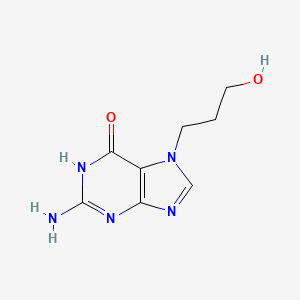
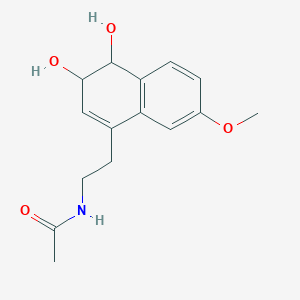
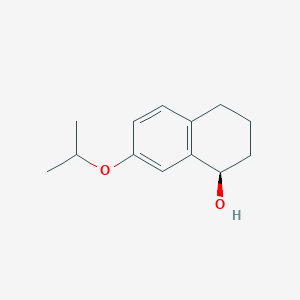
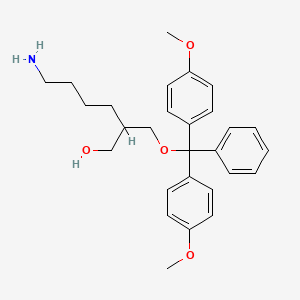
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
